3-(2-Oxopiperidin-1-yl)propanoyl chloride

Description

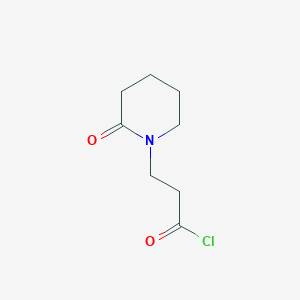

Structure

2D Structure

Properties

IUPAC Name |

3-(2-oxopiperidin-1-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2/c9-7(11)4-6-10-5-2-1-3-8(10)12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHDOLRHGKTSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283557 | |

| Record name | 1-Piperidinepropanoyl chloride, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706435-20-2 | |

| Record name | 1-Piperidinepropanoyl chloride, 2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinepropanoyl chloride, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopiperidin-1-yl)propanoyl chloride typically involves the reaction of piperidine derivatives with acyl chlorides. One common method is the acylation of 2-oxopiperidine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopiperidin-1-yl)propanoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Bases: Such as triethylamine, are used to neutralize acids formed during reactions.

Solvents: Common solvents include dichloromethane and tetrahydrofuran.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

3-(2-Oxopiperidin-1-yl)propanoyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 3-(2-Oxopiperidin-1-yl)propanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity makes it useful in the modification of biomolecules for research purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity

Key Compounds for Comparison :

Propionyl Chloride (Propanoyl Chloride, CAS 79-03-8) Structure: A simple acyl chloride (CH₃CH₂COCl) without additional functional groups. Reactivity: Highly reactive in nucleophilic acyl substitution due to the electron-withdrawing chlorine atom. Lacks steric hindrance, enabling rapid reactions with alcohols, amines, and water .

5-Chloro-5-oxopentanoate Derivatives Example: 2,5-Dioxopyrrolidin-1-yl 5-chloro-5-oxopentanoate (Compound 1 in ). Structure: Features an ester-linked succinimide group and a terminal acyl chloride. Reactivity: Dual functionality allows simultaneous termination of ROP and introduction of reactive esters for post-polymerization modifications .

3-(2-Oxopyridin-1(2H)-yl)propanoic Acid (CAS 68634-48-0) Structure: Carboxylic acid analog with a pyridinone ring instead of piperidinone. Reactivity: Less reactive than acyl chlorides; primarily used as a precursor for amide couplings in research settings .

Comparative Analysis :

| Property | 3-(2-Oxopiperidin-1-yl)propanoyl Chloride | Propionyl Chloride | 5-Chloro-5-oxopentanoate Derivatives |

|---|---|---|---|

| Core Structure | Piperidinone + propanoyl chloride | Simple acyl chloride | Succinimide ester + acyl chloride |

| Reactivity | Moderate (steric hindrance from ring) | Very high | High (dual functionality) |

| Volatility | Low (due to larger molecular weight) | High (volatile liquid) | Low (solid or viscous liquid) |

| Primary Use | Polymer terminus functionalization | General acylations | Polymer modification & bioconjugation |

Research Findings and Industrial Relevance

- A 2021 study demonstrated that this compound outperforms simpler acyl chlorides in synthesizing functionalized polyesters with controlled molecular weights (PDI < 1.2) .

- Propionyl chloride remains dominant in large-scale industrial acylations due to cost-effectiveness, but its applications lack the specificity required for advanced biomaterials .

Biological Activity

3-(2-Oxopiperidin-1-yl)propanoyl chloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring with a carbonyl group and a propanoyl chloride moiety, which contributes to its reactivity and biological activity.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. It can influence enzyme activity through reversible or irreversible binding, affecting the overall metabolic flux in cells. Notably, it may inhibit enzymes such as cytochrome P450, which are crucial for drug metabolism and detoxification processes.

Cellular Effects

The compound modulates several cellular processes, including:

- Cell Signaling : It affects pathways like MAPK/ERK, leading to altered gene expression.

- Gene Expression : Changes in transcription factor activity can result from its interaction with specific biomolecules.

- Metabolic Pathways : It is involved in various metabolic pathways, influencing cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through:

- Binding : The compound binds to specific targets within cells, leading to enzyme inhibition or activation.

- Alteration of Cellular Functions : By modifying the activity of kinases and other signaling molecules, it can significantly impact cell function and viability .

Case Studies

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : Research on various analogs indicated that compounds similar to this compound exhibit selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing anticancer agents .

- Animal Models : In rodent models, varying dosages of the compound revealed dose-dependent effects on liver and kidney functions, indicating potential hepatotoxicity at higher concentrations.

- Pharmacokinetics : The pharmacokinetic profile suggests that the compound is rapidly absorbed and distributed in tissues, with specific transport mechanisms facilitating its cellular uptake .

Table 1: Biological Activity Overview

Table 2: Pharmacokinetic Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 175.64 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

Q & A

Q. What are the optimal synthesis conditions for 3-(2-Oxopiperidin-1-yl)propanoyl chloride, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) or other acyl chloride-forming reagents. Key parameters include:

- Temperature : Controlled heating (e.g., reflux conditions) to drive the reaction while avoiding decomposition .

- Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to stabilize intermediates .

- Catalysts : Bases such as dimethylaminopyridine (DMAP) can accelerate acylation reactions .

- Reaction Time : Extended reflux times (4–6 hours) ensure complete conversion, as observed in analogous propanoyl chloride syntheses .

Challenges : Unexpected redox side reactions (e.g., oxidative condensation) may occur with SOCl₂, requiring careful monitoring .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the presence of the oxopiperidine ring and carbonyl chloride moiety .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity and identifies process-related impurities (e.g., unreacted starting materials) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects characteristic carbonyl (C=O) stretching (~1800 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep under inert gas (argon/nitrogen) in airtight containers at –20°C to prevent hydrolysis .

- Handling : Use anhydrous conditions, fume hoods, and personal protective equipment (gloves, goggles) to avoid exposure to moisture or skin contact .

- Decomposition Risks : Hydrolysis generates HCl and the corresponding carboxylic acid, necessitating pH-neutral storage environments .

Advanced Research Questions

Q. How can researchers mitigate unexpected redox side products during synthesis?

Methodological Answer:

- Redox Pathway Prevention : Replace SOCl₂ with milder acylating agents (e.g., oxalyl chloride) to avoid oxidative condensation, as seen in analogous systems where SOCl₂ induced phenoxyl radical formation .

- Additives : Introduce radical scavengers (e.g., BHT) to suppress unintended polymerization or redox reactions .

- In Situ Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What methods are used to identify and quantify impurities in this compound?

Methodological Answer:

- Impurity Profiling : Employ RP-HPLC with gradient elution to separate and quantify degradation products (e.g., hydrolyzed acid, dimeric species) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies impurities via exact mass matching, particularly for process-related byproducts like ethyl 2-acetyl-4-oxobutanoate derivatives .

- Stress Testing : Expose the compound to heat, light, and humidity to simulate degradation pathways and validate analytical methods .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., local softness) to predict reaction sites, focusing on the carbonyl chloride group’s susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects to optimize reaction media (e.g., THF vs. DCM) for acyl transfer efficiency .

- Transition State Analysis : Model energy barriers for competing pathways (e.g., acylation vs. hydrolysis) to guide experimental design .

Q. What are the structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Bioisosteric Replacement : Compare with analogs like 3-(piperidin-1-yl)propanoic acid hydrochloride to assess how the oxopiperidine ring and carbonyl chloride influence target binding .

- Enzyme Inhibition Assays : Test reactivity with serine hydrolases or proteases to evaluate irreversible inhibition potential via acyl-enzyme intermediate formation .

- Metabolic Stability : Incubate with liver microsomes to quantify hydrolysis rates and identify metabolites, linking structural features to pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.